molecular formula C11H17FNO3P B14001448 Diethyl(3-fluoro-4-methylphenyl)phosphoramidate CAS No. 2023-93-0

Diethyl(3-fluoro-4-methylphenyl)phosphoramidate

Cat. No.: B14001448
CAS No.: 2023-93-0
M. Wt: 261.23 g/mol
InChI Key: LWKHREXMRMZOFF-UHFFFAOYSA-N
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Description

Diethyl(3-fluoro-4-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the fluorine and methyl groups on the phenyl ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(3-fluoro-4-methylphenyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diethyl phosphoramidate with 3-fluoro-4-methylphenyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl(3-fluoro-4-methylphenyl)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphoramidate oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

Diethyl(3-fluoro-4-methylphenyl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl(3-fluoro-4-methylphenyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoramidate group can form covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is particularly relevant in the context of antiviral and anticancer research, where the compound can interfere with viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl(3-fluoro-4-methylphenyl)phosphoramidate include other phosphoramidates with different substituents on the phenyl ring, such as:

Uniqueness

What sets this compound apart is the presence of both fluorine and methyl groups on the phenyl ring. This unique combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Properties

CAS No.

2023-93-0

Molecular Formula

C11H17FNO3P

Molecular Weight

261.23 g/mol

IUPAC Name

N-diethoxyphosphoryl-3-fluoro-4-methylaniline

InChI

InChI=1S/C11H17FNO3P/c1-4-15-17(14,16-5-2)13-10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

LWKHREXMRMZOFF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1=CC(=C(C=C1)C)F)OCC

Origin of Product

United States

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